3-(5-Methylthiophen-2-yl)propan-1-amine
Overview
Description
“3-(5-Methylthiophen-2-yl)propan-1-amine” is a compound that belongs to the class of amphetamines. It has a molecular formula of C8H13NS and a molecular weight of 155.26 g/mol . The compound is also known by other synonyms such as 2-Thiophenepropanamine and 3-(5-Methyl-2-thienyl)propylamine .
Molecular Structure Analysis
The molecular structure of “3-(5-Methylthiophen-2-yl)propan-1-amine” consists of a five-membered thiophene ring with a methyl group at the 5-position, and a propylamine side chain . Unfortunately, specific details about its structure, such as bond lengths and angles, are not available in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methylthiophen-2-yl)propan-1-amine” are not fully detailed in the search results. It is known that the compound has a molecular weight of 155.26 g/mol . More specific properties such as melting point, boiling point, and solubility are not available in the search results.
Scientific Research Applications
Medicinal Chemistry
- Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
- They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
Anticonvulsant and Antinociceptive Activity
- A new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure were synthesized as potential anticonvulsant and antinociceptive agents .
- The most promising compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed higher ED 50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test .
- In vitro studies of this compound showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Alzheimer’s Disease Treatment
- The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .
Anticonvulsant Activity
- The tiagabine structure contains a bis (3-methylthiophen-2-yl) methane fragment that has been proven to be necessary for blood–brain barrier penetration and for anticonvulsant activity .
Blood-Brain Barrier Penetration
- Compounds containing thiophene rings have been shown to be effective in penetrating the blood-brain barrier, which is crucial for the delivery of drugs to the brain .
Material Science
Anti-Inflammatory Agent
Serotonin Antagonists
- The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists .
Blood–Brain Barrier Penetration
- The tiagabine structure contains a bis (3-methylthiophen-2-yl) methane fragment that has been proven to be necessary for blood–brain barrier penetration .
Anticonvulsant Activity
- The most promising compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed higher ED 50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test .
Chemical Properties
Safety And Hazards
Safety information for “3-(5-Methylthiophen-2-yl)propan-1-amine” is provided by Ambeed . Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area. It is also advised to wear protective gloves, clothing, eye protection, and face protection when handling the compound .
Future Directions
Thiophene and its derivatives, including “3-(5-Methylthiophen-2-yl)propan-1-amine”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Additionally, the development of more effective pharmacological agents based on thiophene derivatives is a topic of interest .
properties
IUPAC Name |
3-(5-methylthiophen-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGJHODEJWQRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylthiophen-2-yl)propan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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